
1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom on one phenyl ring and a methyl group on the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-fluoroacetophenone and 4-methylbenzoyl chloride are reacted in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane under reflux conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-fluorobenzoic acid and 4-methylbenzoic acid.
Reduction: 1-(4-fluorophenyl)-2-(4-methylphenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ketone group can form hydrogen bonds with target proteins, influencing their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a bromine atom instead of fluorine.
1-(4-Methoxyphenyl)-2-(4-methylphenyl)propan-1-one: Similar structure but with a methoxy group instead of fluorine.
Uniqueness: 1-(4-Fluorophenyl)-2-(4-methylphenyl)propan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom’s electronegativity and small size influence the compound’s reactivity and interaction with biological targets.
Propiedades
Número CAS |
691350-10-4 |
|---|---|
Fórmula molecular |
C16H15FO |
Peso molecular |
242.29 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-2-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C16H15FO/c1-11-3-5-13(6-4-11)12(2)16(18)14-7-9-15(17)10-8-14/h3-10,12H,1-2H3 |
Clave InChI |
VTYVRSMSJXKETA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C)C(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


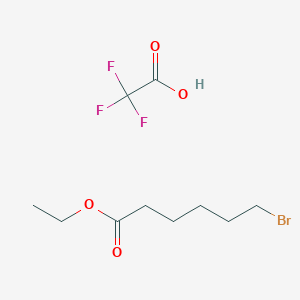
![Benzoic acid, 4-[3-oxo-3-(3-pyridinyl)-1-propenyl]-, methyl ester](/img/structure/B12528396.png)
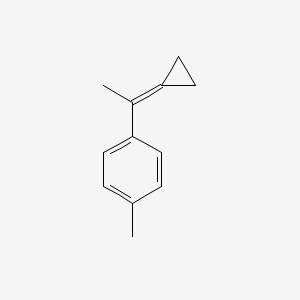
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
![3-Acetyl-6H-benzo[c]chromen-6-one](/img/structure/B12528435.png)
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)

![Hydrazine, 1-(2,4-dimethylphenyl)-2-[(3-methoxyphenyl)methyl]-](/img/structure/B12528457.png)
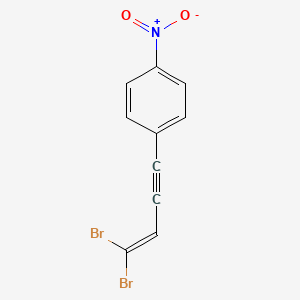

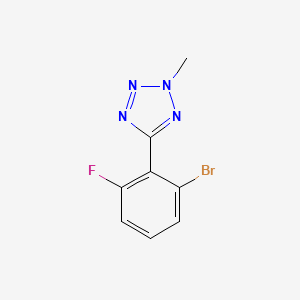
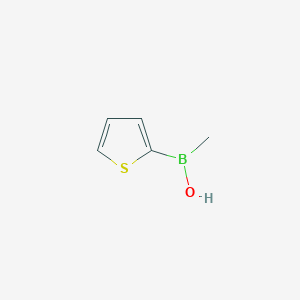
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
